6-叔丁基-4-氧代-1,4-二氢-喹啉-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

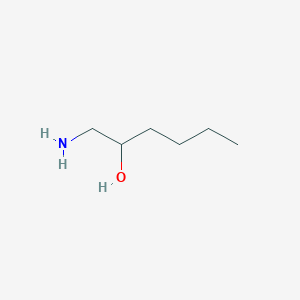

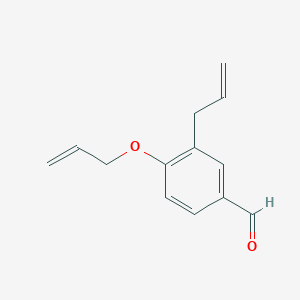

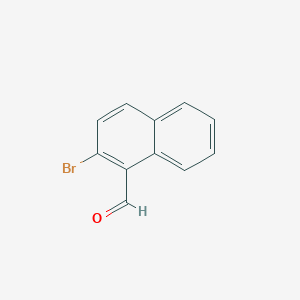

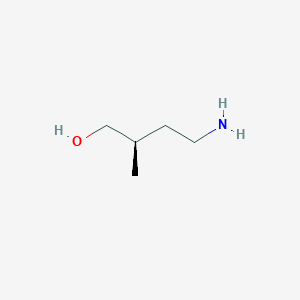

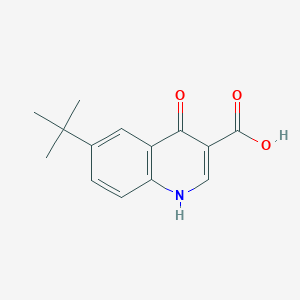

“6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C14H15NO3 . It is a white solid known for its ability to act as a ligand, which can form coordination complexes with metal ions.

Molecular Structure Analysis

The InChI code for “6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid” is1S/C14H15NO3/c1-14(2,3)8-4-5-11-9(6-8)12(16)10(7-15-11)13(17)18/h4-7H,1-3H3,(H,15,16)(H,17,18) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound is a white solid with a molecular weight of 245.28 . and should be stored at temperatures between 0-5°C .科学研究应用

有机化学中的合成和应用

呋喃环的形成:6-叔丁基-4-氧代-1,4-二氢-喹啉-3-羧酸及其衍生物被用于通过一锅反应合成呋喃[3,2-h]喹啉酮。该过程涉及基于硬软酸碱原理的区域选择性环化 (Fujita 等,1997).

电化学合成:电氧化形成方法用于合成 1,4-二氢-4-氧代-喹啉-3-羧酸,包括 6-叔丁基-4-氧代-1,4-二氢-喹啉-3-羧酸的衍生物。该方法促进了在喹啉环的 C7 位引入取代基 (Torii 等,1991).

无金属羰基化:该化合物及其类似物用于喹喔啉-2(1H)-酮的无金属 C3-烷氧羰基化。该过程在无金属和无碱条件下提供了喹喔啉-3-羰基化合物的有效制备方法 (Xie 等,2019).

脱氟环化:一种涉及分子内脱氟环化的新方法已被用于从与 6-叔丁基-4-氧代-1,4-二氢-喹啉-3-羧酸相关的化合物合成二氟甲基化喹唑酸衍生物 (Hao 等,2000).

生化分析

Biochemical Properties

6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of DNA gyrases, including DNA topoisomerases . These enzymes are crucial for DNA replication and transcription, and their inhibition can lead to the disruption of bacterial DNA synthesis. The compound interacts with the active sites of these enzymes, forming stable complexes that prevent the supercoiling of DNA, thereby inhibiting bacterial growth.

Cellular Effects

6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid exhibits notable effects on various cell types and cellular processes. It influences cell function by interfering with cell signaling pathways and gene expression. The compound’s inhibition of DNA gyrases leads to the accumulation of DNA breaks, triggering cellular stress responses and apoptosis in bacterial cells . Additionally, it can affect cellular metabolism by disrupting the normal function of DNA-dependent enzymes.

Molecular Mechanism

The molecular mechanism of 6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves its binding to the DNA gyrase-DNA complex. This binding stabilizes the transient break in the DNA strands created by the enzyme, preventing the re-ligation of the DNA and thereby halting the replication process . This mechanism is similar to that of other quinolone antibiotics, which target bacterial DNA synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions. Long-term studies have shown that prolonged exposure to the compound can lead to the development of resistance in bacterial populations, necessitating careful monitoring and dosage adjustments .

Dosage Effects in Animal Models

The effects of 6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage to balance efficacy and safety.

Metabolic Pathways

6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The compound interacts with various enzymes, including cytochrome P450 oxidases, which facilitate its breakdown into metabolites that are excreted via the kidneys . These metabolic pathways are crucial for the compound’s clearance from the body and can influence its overall pharmacokinetics.

Transport and Distribution

Within cells and tissues, 6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transport proteins, such as efflux pumps, which can affect its intracellular concentration and distribution . Its ability to penetrate bacterial cell walls and accumulate at the site of infection is critical for its antibacterial activity.

Subcellular Localization

The subcellular localization of 6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is primarily within the cytoplasm, where it exerts its inhibitory effects on DNA gyrases. The compound does not require specific targeting signals or post-translational modifications for its activity, as it can readily diffuse into bacterial cells and reach its target enzymes . This localization is essential for its function as an antibacterial agent.

属性

IUPAC Name |

6-tert-butyl-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-14(2,3)8-4-5-11-9(6-8)12(16)10(7-15-11)13(17)18/h4-7H,1-3H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDOTDHRGIDSHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。